p,p'-Dibromodiphenyl trichloroethane
Overview
Description
P,p’-Dibromodiphenyl trichloroethane is a chemical compound . It is also known by other names such as Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(4-bromo-; Ethane, 2,2-bis(p-bromophenyl)-1,1,1-trichloro-; Ethane, 2,2-bis(4-bromophenyl)-1,1,1-trichloro-; 1,1-Bis(p-bromophenyl)-2,2,2-trichloroethane; 1,1,1-Trichloro-2,2-bis(p-bromophenyl)ethane; 2,2-Bis(p-bromophenyl)-1,1,1-trichloroethane; 2,2-Bis(4-bromophenyl)-1,1,1 .
Molecular Structure Analysis
The molecular formula of p,p’-Dibromodiphenyl trichloroethane is C14H9Br2Cl3 . The molecular weight is 443.4 g/mol . The IUPAC name is 1-bromo-4- [1- (4-bromophenyl)-2,2,2-trichloroethyl]benzene .Scientific Research Applications
Environmental Impact and Endocrine Disruption
- p,p'-Dibromodiphenyl trichloroethane (p,p'-DDT) and its metabolites, such as p,p'-DDE, are persistent organic pollutants and environmental endocrine disruptors. Studies have investigated their presence in human tissues and potential impact on health. For instance, a study explored the associations between lactational exposure to these chemicals and infant growth in the first 12 months, showing no measurable influence on infant growth at low background level concentrations (Pan et al., 2010).
Interaction with Hormone Receptors
- Research has demonstrated the interactions of methoxychlor metabolites structurally related to p,p'-DDT with various hormone receptors, including estrogen receptor α (ERα), ERβ, and the androgen receptor (AR). These studies help to understand the mechanism of action of these chemicals as they act as agonists or antagonists through hormone receptors (Gaido et al., 2000).
Effects on Testosterone Production
- The metabolites of methoxychlor, related to p,p'-DDT, have been studied for their effects on testosterone formation in cultured Leydig cells from rats. These studies contribute to the understanding of the potential endocrine-disrupting effects of p,p'-DDT and its metabolites (Murono & Derk, 2004).
Vapor Pressure Determination
- Studies have also focused on the determination of vapor pressures of various polybrominated biphenyls (PBBs) and related compounds, including p,p'-DDT, which is essential for understanding their environmental behavior and potential for bioaccumulation (Zhao et al., 2006).
Exposure and Health Risks
- Research has been conducted to measure levels of flame retardants and related contaminants, including p,p'-DDT and its metabolites, in human tissues. These studies are critical for assessing the exposure of humans to these chemicals and the potential health risks associated with them (Covaci et al., 2002).
Breast Cancer Risk
- The relationship between organochlorine residues, including p,p'-DDT and its metabolites, and the risk of breast cancer has been a subject of research. Studies have investigated the presence of these chemicals in human serum and their association with breast cancer risk (Wolff et al., 1993).
properties
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2Cl3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWDDFGPYBIPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058359 | |
Record name | Bromo-DDT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p,p'-Dibromodiphenyl trichloroethane | |
CAS RN |
2990-17-2 | |
Record name | bromo-DDT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2990-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(p-bromophenyl)-1,1,1-trichloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-Dibromodiphenyl trichloroethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromo-DDT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,1'-(2,2, 2-trichloroethylidene)bis[4-bromo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P,P'-DIBROMODIPHENYL TRICHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LRC4R3689 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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